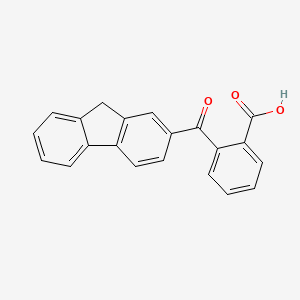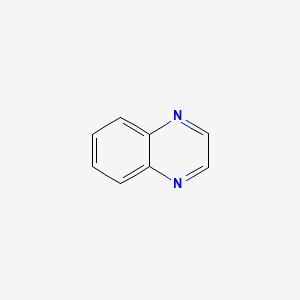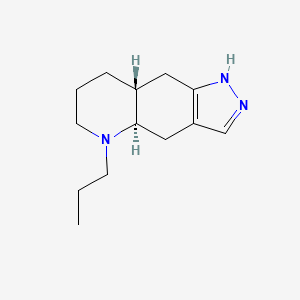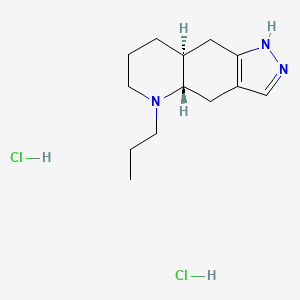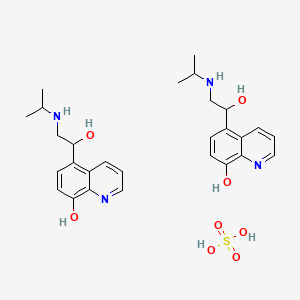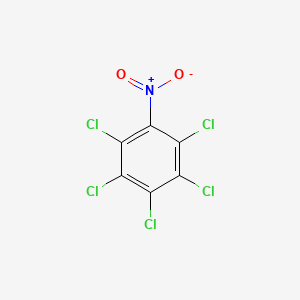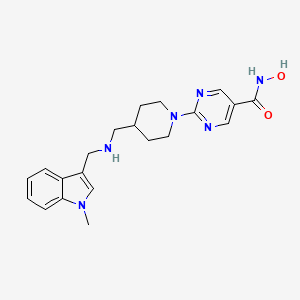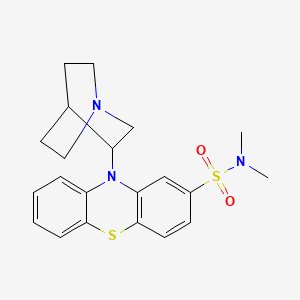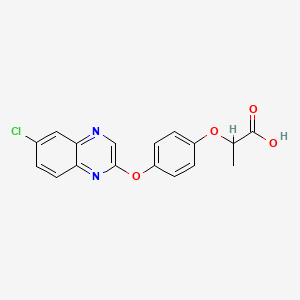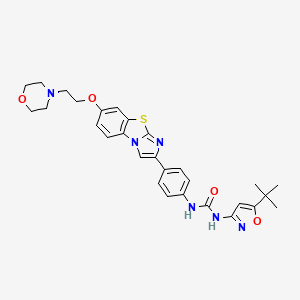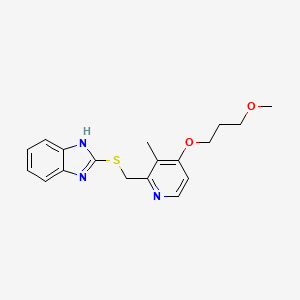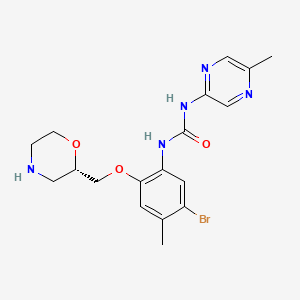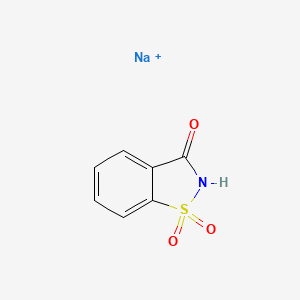
Sacarina sódica
Descripción general
Descripción
Saccharin Sodium is a non-nutritive artificial sweetener . It is a benzoic sulfimide that is about 500 times sweeter than sucrose but has a bitter or metallic aftertaste, especially at high concentrations . It is used to sweeten products such as drinks, candies, baked goods, tobacco products, and for masking the bitter taste of some medicines .
Synthesis Analysis
Saccharin Sodium is synthesized in a laboratory by oxidizing the chemicals o-toluene sulfonamide or phthalic anhydride . It appears as white crystals and is odorless .
Molecular Structure Analysis
Saccharin Sodium has a molecular formula of C7H5NO3S . The structural formula of saccharin (sodium salt) is shown in Fig. 1 .
Chemical Reactions Analysis
Saccharin Sodium is stable in a pH range of 2 to 7 and at temperatures up to 150° C (302° F) . It does not react chemically with other food ingredients and stores well .
Physical and Chemical Properties Analysis
Saccharin Sodium is a white crystalline powder that is very soluble in water . It is stable in a pH range of 2 to 7 and at temperatures up to 150° C (302° F) . It has a molar mass of 183.2 g/mol and a specific gravity of 0.83 g/cm3 .
Aplicaciones Científicas De Investigación
Función como catalizador
La sacarina y sus derivados, incluida la sacarina sódica, se han encontrado que actúan como catalizadores para una amplia variedad de transformaciones orgánicas . Esta aplicación representa un enfoque catalítico más ecológico y superior para las reacciones . La aplicación catalítica de la sacarina y sus derivados incluye reacciones como la reacción de Biginelli, la síntesis de pirrol de Paal–Knorr, la reacción de acoplamiento azo, las halogenaciones, la domino Knoevenagel, Michael, la reacción de desoximación, la condensación catalítica, la protección de grupos funcionales y la oxidación .
Uso en la industria alimentaria
La this compound es un edulcorante no calórico bien conocido y se utiliza con frecuencia en la industria alimentaria . Se utiliza en edulcorantes de mesa, productos horneados, mermeladas, frutas enlatadas, dulces, coberturas para postres y aderezos para ensaladas . Su estabilidad permite su uso en la cocina, la repostería y el enlatado .
Uso en formulaciones farmacéuticas
La this compound también se utiliza en formulaciones farmacéuticas . Se utiliza como agente edulcorante en medicamentos, especialmente aquellos diseñados para niños o para personas que necesitan controlar su ingesta de azúcar.
Uso en productos del tabaco
Además de su uso en alimentos y productos farmacéuticos, la this compound también se utiliza en productos del tabaco . Se utiliza para realzar el sabor del tabaco, haciéndolo más agradable para los consumidores.
Control de peso y glucosa en sangre
La sacarina puede ayudar en el control de peso y en el control de la glucosa en sangre . Reemplazar los productos con alto contenido calórico por sacarina puede ayudar a promover una pérdida de peso modesta y puede facilitar el mantenimiento a largo plazo de la pérdida de peso .
Prevención de caries dentales
La this compound también puede desempeñar un papel en la prevención de las caries dentales . Como edulcorante no fermentable, no contribuye a la caries dental.
Antídoto para la intoxicación por metales
La química de la sacarina es interesante debido a su posible uso como antídoto para la intoxicación por metales . Sin embargo, se necesitan más investigaciones en esta área para confirmar su eficacia.
Mecanismo De Acción
Target of Action
Saccharin sodium primarily targets the Carbonic Anhydrase 3 in humans . This enzyme plays a crucial role in maintaining acid-base balance in the body and is involved in various physiological processes.
Mode of Action
Saccharin sodium acts as an inhibitor of Carbonic Anhydrase 3 . By inhibiting this enzyme, saccharin sodium can influence various biochemical processes in the body. It’s also known to trigger the release of insulin due to its sweet taste .
Biochemical Pathways
Saccharin sodium can affect the microbiota-gut-hypothalamus axis . It has been found to alter the growth and glucose metabolism of guinea pigs by activating sweet receptor signaling in the gut and growth hormone-releasing peptide (GHRP) hormone secretion . Moreover, it can increase the abundance of Firmicutes and Lactobacillasceae-Lactobacillus in the ileum, subsequently increasing levels of lactic acid and short-chain fatty acids (SCFAs) .
Result of Action
The molecular and cellular effects of saccharin sodium’s action are diverse. It can influence the growth and glucose metabolism of organisms by activating sweet receptor signaling in the gut and GHRP hormone secretion . Additionally, it can alter the microbiota in the ileum, leading to increased levels of lactic acid and SCFAs . Saccharin sodium has also been investigated for its potential antibacterial and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of saccharin sodium. For instance, heat stress can affect the impact of saccharin sodium on the rumen content and rumen epithelium microbiota in dairy cattle . Furthermore, the concentration of sodium ions, urinary pH, and other factors can influence the effect of saccharin on the bladder in male rats .
Análisis Bioquímico
Biochemical Properties
Saccharin sodium is a weak organic acid, slightly soluble in water, with a pKa of 1.6 and chemical formula C7H5NO3S . It is stable in a solid form, while in solution it exhibits high hydrolytic, thermal, and photo stability
Cellular Effects
Saccharin sodium has been found to influence the microbial communities in the gut . It has been suggested that large amounts of saccharin may negatively affect the balance of bacteria in the gut . Changes in these microbial communities can have major effects on cellular processes
Molecular Mechanism
It is known that saccharin sodium does not react chemically with other food ingredients
Temporal Effects in Laboratory Settings
Saccharin sodium is stable under a range of conditions . It does not react chemically with other food ingredients, as such, it stores well
Dosage Effects in Animal Models
The effects of saccharin sodium vary with different dosages in animal models. Researchers have found an association between consumption of high doses of saccharin and the development of bladder cancer in laboratory rats . You would need to take in a very high dose in order to experience the same effects as laboratory rats .
Metabolic Pathways
Saccharin sodium is not metabolized by the body and is excreted unchanged . It has been suggested that saccharin-induced dysbiosis has led to alterations in metabolic pathways linked to glucose tolerance
Transport and Distribution
Saccharin sodium, when ingested, actually goes through the human gastrointestinal tract without being digested
Subcellular Localization
Given that saccharin sodium is not metabolized by the body and is excreted unchanged , it is likely that it does not have a specific subcellular localization
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Saccharin sodium can be achieved by the reaction of o-sulfobenzoic acid chloride with ammonia and subsequent reaction with sodium hydroxide.", "Starting Materials": [ "o-sulfobenzoic acid chloride", "ammonia", "sodium hydroxide" ], "Reaction": [ "Step 1: o-sulfobenzoic acid chloride reacts with ammonia to form o-sulfamoylbenzoic acid.", "Step 2: The o-sulfamoylbenzoic acid is then neutralized with sodium hydroxide to form Saccharin sodium.", "Overall Reaction: o-sulfobenzoic acid chloride + ammonia + sodium hydroxide → Saccharin sodium" ] } | |
| ...it has been shown that the activation of particular T2R bitter taste receptors is partially involved with the bitter aftertaste sensation of saccharin and acesulfame-K. ... /This study/ addressed the question of whether /they/ could stimulate transient receptor potential vanilloid-1 (TRPV1) receptors, as these receptors are activated by a large range of structurally different chemicals. Moreover, TRPV1 receptors and/or their variants are found in taste receptor cells and in nerve terminals throughout the oral cavity. Hence, TRPV1 activation could be involved in the ... aftertaste or even contribute to the poorly understood metallic taste sensation. Using Ca(2+) imaging on TRPV1 receptors heterologously expressed in the human embryonic kidney (HEK) 293 cells and on dissociated primary sensory neurons,... /it was found/ that in both systems, .../sweeteners/ activate TRPV1 receptors, and, moreover, they sensitize these channels to acid and heat. ... /it was/also found that TRPV1 receptors were activated by CuSO(4), ZnSO(4), and FeSO(4), three salts known to produce a metallic taste sensation. In summary, .../the/ results identify a novel group of compounds that activate TRPV1 and, consequently, provide a molecular mechanism that may account for off tastes of sweeteners and metallic tasting salts. | |
Número CAS |
128-44-9 |
Fórmula molecular |
C7H5NNaO3S+ |
Peso molecular |
206.18 g/mol |
Nombre IUPAC |
sodium;1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H5NO3S.Na/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1 |
Clave InChI |
WINXNKPZLFISPD-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Na+] |
Impurezas |
o- & p-Toluenesulfonamide; 1,2-benzisothiazol-1,1-dioxide; 1,2-benzisothiazoline-1,1-dioxide; 3-aminobenzisothazol-1,1-dioxide; 5- & 6-chlorosaccharin; ammonium saccharin; methyl saccharin; diphenyl sulfone; ditolylsulphone isomers; o- & p-sulfamoylbenzoic acid; o-chlorobenzoic acid; o-sulfobenzoic acid (& ammonium salt); n-tetracosane; bis(4-carboxyphenyl)sulfone; toluene-2,4-disulfonamide; saccharin-o-toluenesulfonamide; saccharin-6-sulfonamide; N-methyl-o-toluene-sulfonamide; methyl-o-chlorobenzoate; 4,4'-dibenzoylsulfone; 2- or 3-carboxy thiaxanthone-5-dioxide; o-sulfobenzamide; methyl-o-sulfamoylbenzoate; methyl-N-methylsulfamoylbenzoate; saccharin-o-toluenesulfoxylimide; & other /Reported impurities in saccharin & sodium saccharin/ |
SMILES |
C1=CC=C2C(=C1)C(=O)[N-]S2(=O)=O.[Na+] |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)NS2(=O)=O.[Na+] |
Apariencia |
Solid powder |
Punto de ebullición |
Sublimes (NTP, 1992) Sublimes |
Color/Form |
Monoclinic crystals Needles from acetone; prisms from alcohol; leaflets from water White, crystalline powder White crystals |
Densidad |
0.828 (NTP, 1992) - Less dense than water; will float 0.828 g/cu cm at 25 °C |
melting_point |
greater than 572 °F (Decomposes) (NTP, 1992) |
| 128-44-9 82385-42-0 |
|
Descripción física |
Saccharin, sodium salt appears as odorless white crystals or crystalline powder. Aqueous solution is neutral or alkaline to litmus, but not alkaline to phenolphthalein. Effloresces in dry air. Intensely sweet taste. (NTP, 1992) Dry Powder; Liquid White odorless solid; Effloresces in dry air; [CAMEO] White odorless crystals; [Mallinckrodt Baker MSDS] |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Calcium, Saccharin Saccharin Saccharin Calcium Saccharin Sodium |
Presión de vapor |
0.00000064 [mmHg] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


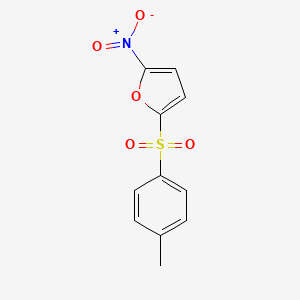
![1H-Indole-3-methanol, 1-[(4-chlorophenyl)methyl]-](/img/structure/B1680395.png)
